![molecular formula C7H7LiS B14652294 Lithium, [2-(methylthio)phenyl]- CAS No. 51894-94-1](/img/structure/B14652294.png)
Lithium, [2-(methylthio)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [2-(methylthio)phenyl]- is an organolithium compound that features a lithium atom bonded to a phenyl ring substituted with a methylthio group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and basicity, making them valuable reagents in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium, [2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenyl halides with lithium metal. The general reaction is as follows: [ \text{X-Ph-S-CH}_3 + 2\text{Li} \rightarrow \text{Ph-S-CH}_3\text{Li} + \text{LiX} ] where X represents a halogen such as bromine or iodine. The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the use of lithium metal and the corresponding halide in a suitable solvent, with careful monitoring of temperature and reaction time to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [2-(methylthio)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Oxidation and Reduction: Can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent.
Substitution Reactions: Often carried out with halogenated aromatic compounds in the presence of a catalyst.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of lithium, [2-(methylthio)phenyl]- primarily involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts significant nucleophilicity to the phenyl ring, allowing it to attack electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but lacks the methylthio substituent.
Lithium, [2-(methylthio)ethyl]-: Similar structure but with an ethyl group instead of a phenyl ring.
Uniqueness
Lithium, [2-(methylthio)phenyl]- is unique due to the presence of the methylthio group, which can participate in additional chemical reactions such as oxidation to sulfoxides or sulfones. This additional functionality makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
51894-94-1 |
|---|---|
Molekularformel |
C7H7LiS |
Molekulargewicht |
130.2 g/mol |
IUPAC-Name |
lithium;methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-5H,1H3;/q-1;+1 |
InChI-Schlüssel |
SSKKMIFAWHUUSC-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CSC1=CC=CC=[C-]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


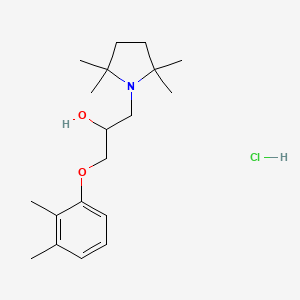

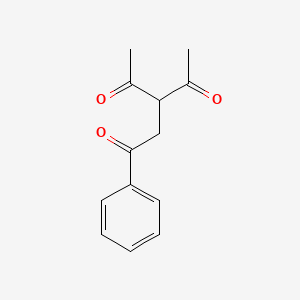
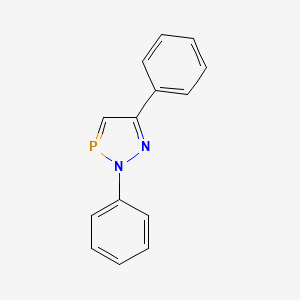
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
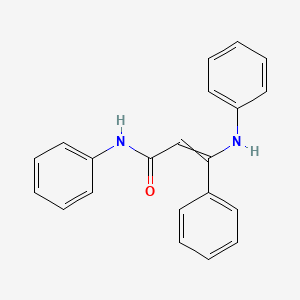
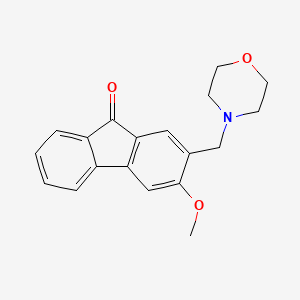
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)
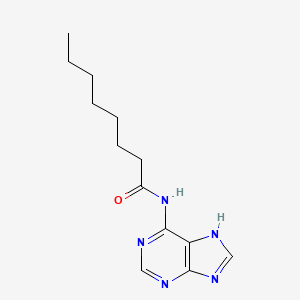
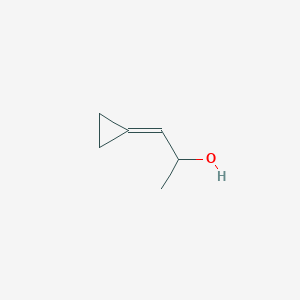
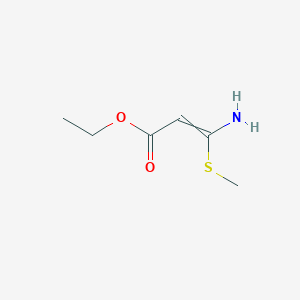
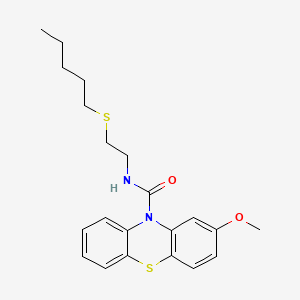
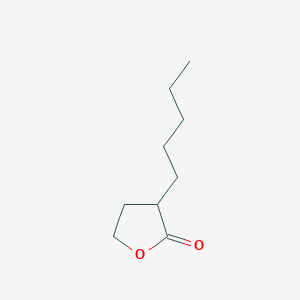
silyl sulfate](/img/structure/B14652319.png)
